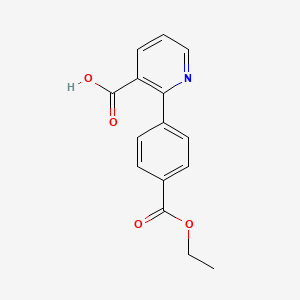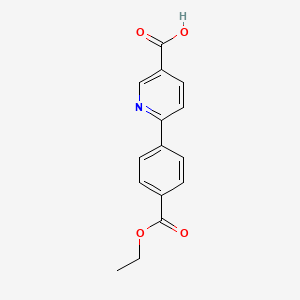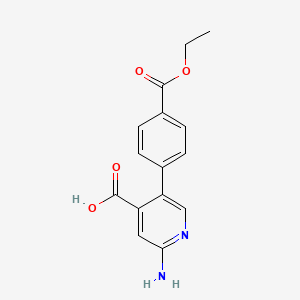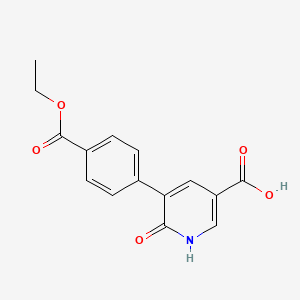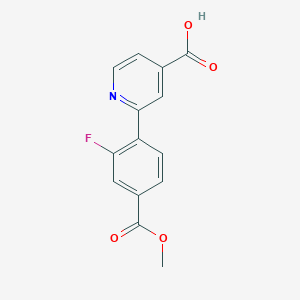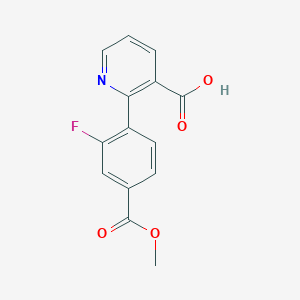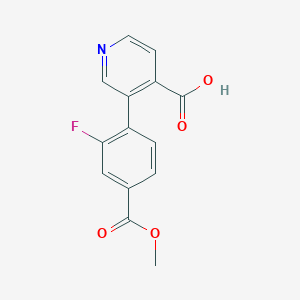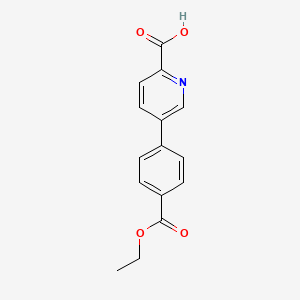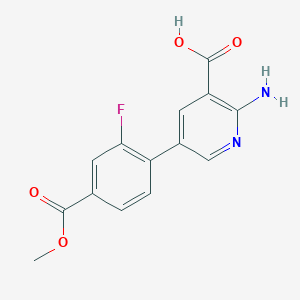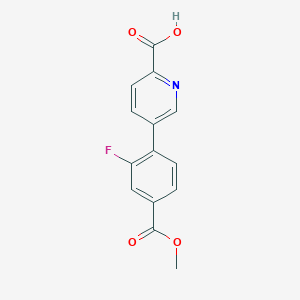
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves the reaction of picolinic acid derivatives with fluorinated aromatic compounds under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in modulating biological pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including antiviral and anticancer activities. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways . It is known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, it may interfere with cellular processes such as endocytosis, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid can be compared to other similar compounds, such as 2-Fluoro-4-methoxycarbonylphenylboronic acid . While both compounds share some structural similarities, this compound is unique in its specific interactions with biological targets and its broader range of applications . Other similar compounds include picolinic acid and its derivatives, which also exhibit biological activity but may differ in their specific mechanisms of action and applications .
Eigenschaften
IUPAC Name |
5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-10(11(15)6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSJANSNWNSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392715.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
